molecular formula C16H18N4O2S2 B2531661 N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941880-83-7

N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2531661
CAS No.: 941880-83-7
M. Wt: 362.47
InChI Key: WEABRCKKOVMXOB-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic small molecule investigated for its potent kinase inhibitory activity. This compound belongs to a class of thiazolo[4,5-d]pyridazine derivatives, which have been strategically designed and synthesized as targeted anticancer agents. https://pubmed.ncbi.nlm.nih.gov/38183790/ Research indicates its primary mechanism of action involves the inhibition of key oncogenic kinases. Specifically, it has been identified as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2), both of which are critical signaling proteins in hematologic malignancies. https://pubmed.ncbi.nlm.nih.gov/38183790/ The compound's value in biomedical research stems from its ability to suppress proliferation and induce apoptosis in cancer cell lines, particularly those associated with acute myeloid leukemia (AML). https://pubmed.ncbi.nlm.nih.gov/38183790/ Its unique molecular scaffold, featuring a thiophene and a thiazolopyridazine core, serves as a promising chemical starting point for further structure-activity relationship (SAR) studies and the development of novel targeted therapies for FLT3- and JAK2-driven cancers.

Properties

IUPAC Name

N-tert-butyl-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-9-17-13-14(24-9)12(10-6-5-7-23-10)19-20(15(13)22)8-11(21)18-16(2,3)4/h5-7H,8H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEABRCKKOVMXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC(C)(C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₈H₁₃N₄O₂S₂
Molecular Weight 400.5 g/mol
CAS Number 942004-47-9

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolo-pyridazine derivatives, including the compound . Research indicates that these compounds can inhibit the respiration of Mycobacterium tuberculosis (Mtb), a critical factor in combating tuberculosis (TB) infections. For instance, a related compound, C10, demonstrated significant inhibition of Mtb respiration and biofilm formation, suggesting that structural analogs could exhibit similar or enhanced properties .

The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes involved in mycolic acid synthesis, which is essential for the bacterial cell wall integrity. Specifically, it targets the InhA enzyme, which is crucial for the biosynthesis of mycolic acids in Mtb. By inhibiting this enzyme, the compound can potentially restore the efficacy of existing antibiotics like isoniazid against resistant strains .

Case Studies

  • Inhibition Studies : In laboratory settings, derivatives similar to this compound were evaluated using the microplate Alamar Blue assay (MABA). Results indicated that these compounds not only inhibited Mtb growth but also had favorable toxicity profiles in human lung epithelial cell lines .
  • Structural Modifications : Research focusing on structural modifications has shown that alterations in the thiophene and thiazole rings can enhance biological activity. For example, introducing different substituents can improve solubility and potency against Mtb .

Comparative Analysis of Related Compounds

Compound NameActivityReference
C10 (Thiazolo-pyridone derivative)Inhibits Mtb respiration and biofilm
17h and 17j (Isoxazole derivatives)More potent than C10 against Mtb
N,N-diethyl derivativeExplored for antimicrobial properties

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()

  • Key Difference : Replacement of tert-butyl with a 4-chlorophenyl group.
  • Enhanced electronic effects (electron-withdrawing Cl) may alter binding affinity in target interactions.
Property Target Compound (tert-butyl) 4-Chlorophenyl Analog ()
Molecular Weight ~425.5 (estimated) Not explicitly stated
Substituent Electronic Electron-donating (tert-butyl) Electron-withdrawing (Cl)
Lipophilicity (logP) Higher Lower

Core Heterocycle and Ring Substitutions

N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide ()

  • Key Differences :
    • Position 7 : Thiophen-2-yl replaced with phenyl.
    • Position 2 : Methyl replaced with piperidin-1-yl.
  • Piperidin-1-yl: Introduces basicity, improving aqueous solubility at physiological pH.
Property Target Compound Piperidin-1-yl Analog ()
Position 7 Substituent Thiophen-2-yl (heteroaromatic) Phenyl (aromatic)
Position 2 Substituent Methyl (neutral) Piperidin-1-yl (basic)
Molecular Weight ~425.5 (estimated) 425.5 g/mol

Heterocyclic Systems with Similar Functional Groups

Pyrimido[4,5-d][1,3]oxazin Derivatives ()

  • Core Difference : Pyrimido-oxazin vs. thiazolo-pyridazin.
  • Shared Features : Acrylamide side chains, methoxy, and methylpiperazinyl groups.
  • Implications :
    • Pyrimido-oxazin cores may exhibit distinct hydrogen-bonding patterns compared to thiazolo-pyridazin systems.
    • HPLC purity data (e.g., 99.34% for compound 16c) suggest robust synthetic protocols for related structures, which could inform optimization of the target compound’s synthesis .

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